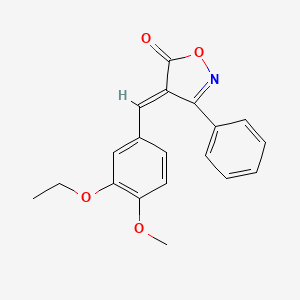

5-(4-isopropylbenzylidene)-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-(4-Isopropylbenzylidene)-2,4-imidazolidinedione involves various chemical strategies. For example, an elusive free 4-(isopropylamino)imidazol-2-ylidene displays typical reactivity of a cyclic diaminocarbene, which upon coordination to a Rh(I) center undergoes oxidation to yield an amido-amidino-carbene (César et al., 2012). Another study describes the synthesis of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione by catalytic hydrogenation (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) imidazole-4-carboxamide, has been determined, highlighting a planar imidazole ring and a complex system of hydrogen bonds (Briant, Jones, & Shaw, 1995).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating a range of reactivities. For instance, certain imidazolidinedione derivatives participate in reactions leading to the synthesis of compounds with potential antidepressant activity without significant monoamine oxidase inhibitory activity (Wessels, Schwan, & Pong, 1980). Another example is the reaction of 2-(dinitromethylene)-4,5-imidazolidinedione with various reagents, demonstrating diverse synthetic pathways and explosive properties (Cai et al., 2004).

Physical Properties Analysis

The physical properties of this compound and related compounds, including their crystalline structures, have been studied. The X-ray crystal and molecular structure analysis of related compounds provide insight into their stability and physical characteristics (Briant, Jones, & Shaw, 1995).

Chemical Properties Analysis

The chemical properties of this compound derivatives include their reactivity and potential biological activity. For instance, the synthesis and spectral studies of certain imidazolidinedione derivatives have been conducted, highlighting their microbial activities (Patel, Shah, Trivedi, & Vyas, 2010).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties New derivatives, such as imidazolyl acetic acid and imidazolidineiminothione derivatives, have been synthesized and evaluated for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. These compounds, through various structural modifications, have shown significant biological activities, making them candidates for further pharmacological studies (Khalifa & Abdelbaky, 2008); (Ammar et al., 2016).

Antiviral and Antitumoral Activity Certain hydantoin (1,3-imidazolidinedione) derivatives have shown selective inhibitory effects against viruses and demonstrated inhibitory activity against various cancer cell lines, suggesting their potential in antiviral and antitumor therapies. These findings underscore the versatility of 5-(4-isopropylbenzylidene)-2,4-imidazolidinedione derivatives in developing new therapeutic agents (Rajić et al., 2006).

Electrochemical Properties The electrochemical behavior of hydantoin derivatives has been studied, revealing insights into their oxidation mechanisms and potential applications in electrochemistry and sensor development. These studies contribute to understanding the structure-activity relationships and exploring uncharted pathways of biochemical actions of this class of compounds (Nosheen et al., 2012).

Carbonic Anhydrase Inhibition Arenesulfonyl-2-imidazolidinones incorporating various moieties have been tested as inhibitors of carbonic anhydrase, showing significant inhibitory potencies. This suggests their utility in designing inhibitors for pH regulatory enzymes, further expanding the application scope of this compound derivatives in medicinal chemistry and enzyme inhibition (Abdel-Aziz et al., 2015).

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8(2)10-5-3-9(4-6-10)7-11-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURKMABBGWIRER-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)